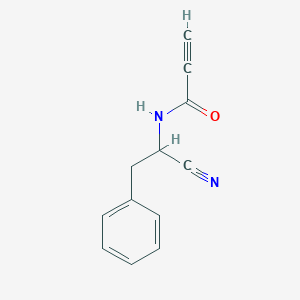

N-(1-Cyano-2-phenylethyl)prop-2-ynamide

Description

N-(1-Cyano-2-phenylethyl)prop-2-ynamide is a synthetic organic compound characterized by a propargylamide (prop-2-ynamide) backbone linked to a 1-cyano-2-phenylethyl substituent. The nitrile (cyano) group at the benzylic position and the terminal alkyne moiety confer distinct reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(1-cyano-2-phenylethyl)prop-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-2-12(15)14-11(9-13)8-10-6-4-3-5-7-10/h1,3-7,11H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLSWMRBPPCTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC(CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2-phenylethyl)prop-2-ynamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2-phenylethyl)prop-2-ynamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the triple bond into a double or single bond.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-(1-Cyano-2-phenylethyl)prop-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-phenylethyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its ability to form stable intermediates and transition states makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Propargylamide Derivatives

Key Observations:

Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents (e.g., 5f, 5g, 5d) exhibit higher melting points (179–211°C) compared to electron-donating methoxy (OCH₃) derivatives (5k: 164–165°C). This trend aligns with enhanced dipole-dipole interactions and hydrogen bonding in EWG-containing compounds . IR spectra confirm consistent alkyne stretching (~2100 cm⁻¹) and amide carbonyl peaks (1638–1682 cm⁻¹) across all analogs .

Synthetic Yields:

- Yields vary significantly (45–80%), with fluorophenyl (5a : 75%) and methoxyphenyl (5k : 65%) derivatives showing higher efficiency, likely due to steric and electronic effects in MCRs .

In contrast, the target compound’s simpler structure (lacking fluorenyl or cyclohexylcarbamoyl groups) may prioritize metabolic stability for enzyme inhibition .

Crystallographic and Hydrogen-Bonding Comparisons

The crystal structure of N-[2-(N-Cyclohexylcarbamoyl)propan-2-yl]-N-(2-iodophenyl)prop-2-ynamide () reveals a chair conformation for the cyclohexane ring and a dihedral angle of 88.12° between the propanamide and phenyl planes. Weak intramolecular C–H⋯O hydrogen bonds and intermolecular N–H⋯O interactions stabilize the lattice . By contrast, the target compound’s lack of bulky substituents (e.g., cyclohexylcarbamoyl) may reduce steric hindrance, favoring alternative packing modes or solubility profiles.

Reactivity and Functional Group Analysis

- Alkyne Reactivity: The terminal alkyne in propargylamides enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Nitrile Group: The cyano moiety in the target compound may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, analogous to nitrile-containing enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.